N-(5-BROMOPYRIDIN-2-YL)-4-ETHOXYBENZENE-1-SULFONAMIDE
Overview
Description
N-(5-BROMOPYRIDIN-2-YL)-4-ETHOXYBENZENE-1-SULFONAMIDE is an organic compound that belongs to the class of sulfonamides It contains a pyridyl ring substituted with a bromine atom at position 2 and an ethoxybenzene sulfonamide group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(5-BROMOPYRIDIN-2-YL)-4-ETHOXYBENZENE-1-SULFONAMIDE typically involves the reaction of 5-bromo-2-aminopyridine with 4-ethoxybenzenesulfonyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.
Types of Reactions:
Substitution Reactions: The bromine atom on the pyridyl ring can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of different derivatives.
Hydrolysis: The sulfonamide group can be hydrolyzed under acidic or basic conditions, breaking the bond between the sulfur and nitrogen atoms.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) can be employed for hydrolysis reactions.
Major Products:
- Substitution reactions yield various substituted pyridyl derivatives.
- Hydrolysis results in the formation of the corresponding sulfonic acid and amine products.
Scientific Research Applications
N-(5-BROMOPYRIDIN-2-YL)-4-ETHOXYBENZENE-1-SULFONAMIDE has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents, including antibacterial and antifungal compounds.
Material Science: The compound can be utilized in the development of novel materials with specific electronic and optical properties.
Biological Studies: It serves as a probe in biochemical assays to study enzyme activities and protein interactions.
Mechanism of Action
The mechanism of action of N-(5-BROMOPYRIDIN-2-YL)-4-ETHOXYBENZENE-1-SULFONAMIDE is not well-documented. similar sulfonamide compounds typically exert their effects by inhibiting enzymes involved in folate synthesis, leading to the disruption of cellular processes in microorganisms. The bromopyridyl moiety may also interact with specific molecular targets, influencing biological pathways .
Comparison with Similar Compounds
N-(5-BROMOPYRIDIN-2-YL)-2-BROMOACETAMIDE: This compound shares the bromopyridyl moiety but differs in the functional group attached to the pyridine ring.
6-[(5-BROMOPYRIDIN-2-YL)IMINOMETHYL]PHENOL: Another compound with a bromopyridyl group, but with an iminomethylphenol moiety instead of a sulfonamide group
Uniqueness: N-(5-BROMOPYRIDIN-2-YL)-4-ETHOXYBENZENE-1-SULFONAMIDE is unique due to the combination of the bromopyridyl and ethoxybenzenesulfonamide groups, which may confer distinct chemical and biological properties compared to other similar compounds.
Properties
IUPAC Name |
N-(5-bromopyridin-2-yl)-4-ethoxybenzenesulfonamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13BrN2O3S/c1-2-19-11-4-6-12(7-5-11)20(17,18)16-13-8-3-10(14)9-15-13/h3-9H,2H2,1H3,(H,15,16) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DCPCVJGKWBLKID-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)S(=O)(=O)NC2=NC=C(C=C2)Br | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13BrN2O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.22 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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